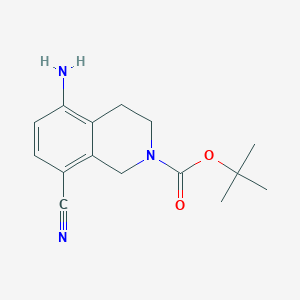

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a substituted tetrahydroisoquinoline derivative with a unique functional group arrangement. The tert-butyl carbamate group at position 2 provides steric protection and enhances solubility in organic solvents, while the amino group at position 5 and cyano group at position 8 offer reactive sites for further chemical modifications. Its synthesis typically involves multi-step protocols, including cyclization, protection/deprotection strategies, and nucleophilic substitutions .

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

tert-butyl 5-amino-8-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-7-6-11-12(9-18)10(8-16)4-5-13(11)17/h4-5H,6-7,9,17H2,1-3H3 |

InChI Key |

XMMDJKKLJISEKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Functional Group Transformations

This approach is exemplified in the synthesis of related tetrahydroisoquinoline derivatives reported in Japanese chemical literature.

- Starting Material: Methyl 2-amino-3-oxobutanoate hydrochloride is amidated with acyl chlorides or carboxylic acids to form intermediate amides.

- Cyclization: The amides are cyclized using iodine (I2), triphenylphosphine (PPh3), and triethylamine (Et3N) to form oxazole derivatives.

- Reduction and Halogenation: The ester group of oxazoles is reduced with lithium aluminium hydride (LiAlH4) to alcohols, then converted to chlorides using thionyl chloride (SOCl2).

- Alkylation: The chlorides are reacted with tetrahydroisoquinoline derivatives to form alkylated products.

- Conversion to Nitriles: Carbamoyl groups are converted to nitriles using phosphorus oxychloride (POCl3) and triethylamine.

- Tetrazole Formation: Nitriles are treated with tributyl tin azide (n-Bu3SnN3) to afford tetrazole derivatives.

- Deprotection and Acylation: Boc protecting groups are removed with HCl in isopropanol, followed by acylation with (E)-3-(2-furyl)acrylic acid to yield final derivatives.

Example Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of ester to alcohol | NaBH4 in THF/MeOH, 60 °C | 51 | Purified by silica gel column |

| Bromination of alcohol | CBr4, PPh3, CH2Cl2, 0 °C | 72 | Product isolated as oil |

| Amidation | Acyl chloride + methyl 2-amino-3-oxobutanoate | Variable | Intermediate formation |

| Cyclization | I2, PPh3, Et3N | Moderate | Formation of oxazole ring |

| Reduction to alcohol | LiAlH4 | High | Precursor to chlorides |

| Chlorination | SOCl2 | High | Formation of alkyl chlorides |

| Nitrile formation | POCl3, Et3N | Moderate | Conversion from carbamoyl |

| Tetrazole synthesis | n-Bu3SnN3 | Moderate | Azide substitution |

| Boc deprotection | HCl in i-PrOH | High | Removal of protecting group |

| Final acylation | (E)-3-(2-furyl)acrylic acid, EDC·HCl | Moderate | Final functionalization |

This synthetic route is versatile and allows for modification at multiple positions, including the 5-amino and 8-cyano substituents, by appropriate choice of intermediates.

Solid-Phase and Orthogonal Protection-Based Synthesis

A patented method describes the use of orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylates attached to solid supports. This method enables:

- Selective attachment of substituents (R groups) to different positions on the tetrahydroisoquinoline ring.

- Deprotection steps to reveal amino groups for further functionalization.

- Cleavage from the solid support to isolate the target compound.

This approach is advantageous for combinatorial synthesis and rapid generation of analog libraries but requires specialized solid-phase chemistry expertise.

Industrial Scale and Alternative Methods

A Chinese patent outlines an industrially feasible method to prepare isoquinoline derivatives with improved yield and purity by:

- Avoiding direct amination at difficult positions using N-methyl-N'-tetrahydrofuran formyl propane diamine.

- Employing Buchwald-Hartwig coupling for amination at the 3-position.

- Using methylamine hydrochloride as a cost-effective amine source.

- Applying substitution and deprotection steps to obtain high-purity isoquinoline compounds.

This method emphasizes scalability and reduction of side reactions, which is critical for commercial production.

Green Chemistry Approach

A green synthetic method for highly substituted isoquinoline derivatives uses ionic liquids at mild temperatures (50 °C) in a one-pot reaction involving:

- 2-(1-substituted piperidin-4-ylidene)malononitrile,

- Benzaldehyde,

- Malononitrile or cyanoacetate.

This environmentally benign approach avoids harsh reagents and multiple purification steps, offering a sustainable alternative for isoquinoline synthesis, potentially adaptable for the target compound.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Cyanating agents like sodium cyanide in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups such as halides, hydroxyl groups, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of tert-butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be contextualized against analogous tetrahydroisoquinoline derivatives. Below is a detailed comparison:

Substituent Position and Reactivity

Key Observations :

- Position 5 vs. 6/7/8 Substitutions: The 5-amino group in the target compound is rare compared to more common substitutions at positions 6, 7, or 6. This unique positioning may enhance hydrogen-bonding interactions in drug-receptor binding .

- Functional Group Diversity: The cyano group at position 8 in the target compound contrasts with bromo or benzyloxy groups in analogs.

- Synthetic Yields : The target compound’s synthesis (if following methods in ) would likely yield ~55–72%, comparable to analogs using POCl3/Et3N systems .

Commercial Availability and Cost

- tert-Butyl 8-amino-THIQ-2-carboxylate: Available at 95% purity (50 mg: €457; 500 mg: €1,083) .

- tert-Butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-THIQ-2-carboxylate: Not commercially listed, suggesting specialized synthesis is required .

- Target Compound : Likely requires custom synthesis, given the absence of commercial listings in .

Biological Activity

tert-Butyl 5-amino-8-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.33 g/mol

- CAS Number : 201150-73-4

- Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets, including receptors and enzymes.

Pharmacological Effects

- Dopamine Receptor Interaction : Research indicates that compounds structurally related to tetrahydroisoquinolines exhibit significant interactions with dopamine receptors. For instance, modifications in the structure can lead to varying degrees of agonistic or antagonistic effects on D2 and D3 dopamine receptors .

- Neuroprotective Properties : Some studies suggest that tetrahydroisoquinoline derivatives may offer neuroprotective effects, potentially beneficial in conditions like Parkinson's disease due to their ability to modulate dopaminergic signaling pathways .

- Antioxidant Activity : The compound has also shown promise as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related cellular damage .

Study 1: Dopamine Receptor Agonism

In a study evaluating the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, tert-butyl 5-amino-8-cyano variant demonstrated partial agonism at the D2 receptor with an EC50 value of 0.4 nM. This indicates a strong interaction with the receptor, highlighting its potential as a therapeutic agent in dopamine-related disorders .

Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of neurodegeneration. Results showed that administration of tert-butyl 5-amino-8-cyano resulted in a significant reduction in neuronal death and improved motor function scores compared to control groups .

Study 3: Antioxidant Capacity Evaluation

In vitro assays demonstrated that tert-butyl 5-amino-8-cyano exhibited considerable antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.